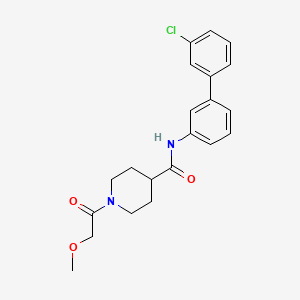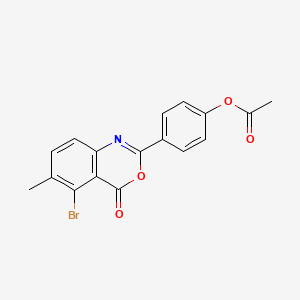![molecular formula C17H18ClN3O B6039711 2-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6039711.png)
2-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)phenol, also known as CP-154,526, is a small-molecule antagonist of the corticotropin-releasing factor (CRF) receptor. It has been extensively studied for its potential therapeutic applications in treating anxiety and depression.
Wirkmechanismus
2-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)phenol acts as an antagonist of the CRF receptor. The CRF receptor is involved in the regulation of the stress response, and its activation can lead to the release of stress hormones such as cortisol. By blocking the CRF receptor, 2-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)phenol reduces the release of stress hormones and reduces the stress response.
Biochemical and physiological effects:
2-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)phenol has been shown to reduce anxiety-like behavior in animal models. It has also been shown to reduce the release of stress hormones such as cortisol in response to stress. 2-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)phenol has been tested in clinical trials for the treatment of anxiety disorders and has shown promising results.
Vorteile Und Einschränkungen Für Laborexperimente
2-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)phenol is a small-molecule antagonist of the CRF receptor, which makes it easy to synthesize and study in the lab. However, one limitation is that it has a short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for the study of 2-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)phenol. One direction is to further investigate its potential therapeutic applications in treating anxiety and depression. Another direction is to study its effects on other physiological systems, such as the immune system. Additionally, further research is needed to better understand its mechanism of action and to develop more stable analogs for use in clinical settings.
Synthesemethoden
2-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)phenol can be synthesized in several ways. One of the most commonly used methods is the reaction of 4-chlorobenzaldehyde with piperazine in the presence of sodium borohydride to obtain 4-(4-chlorophenyl)-1-piperazine. This intermediate is then reacted with 2-formylphenol in the presence of acetic acid to obtain 2-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)phenol.
Wissenschaftliche Forschungsanwendungen
2-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)phenol has been extensively studied for its potential therapeutic applications in treating anxiety and depression. It has been shown to block the CRF receptor, which is involved in the regulation of the stress response. 2-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)phenol has been shown to reduce anxiety-like behavior in animal models and has also been tested in clinical trials for the treatment of anxiety disorders.
Eigenschaften
IUPAC Name |
2-[(E)-[4-(4-chlorophenyl)piperazin-1-yl]iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O/c18-15-5-7-16(8-6-15)20-9-11-21(12-10-20)19-13-14-3-1-2-4-17(14)22/h1-8,13,22H,9-12H2/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQNXFILAVXUHH-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)N=CC3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)/N=C/C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(3,4-dihydro-1(2H)-quinolinyl)propyl]-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6039635.png)
![7-benzyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6039650.png)
![3-[({1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}amino)methyl]phenol](/img/structure/B6039665.png)
![4-[4-chloro-2-(1H-tetrazol-1-yl)benzoyl]morpholine](/img/structure/B6039678.png)


![N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-(3-methyl-1H-pyrazol-1-yl)acetamide](/img/structure/B6039698.png)
![N-(4-methoxybenzyl)-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide](/img/structure/B6039699.png)
![N-[1-(3-isoxazolyl)ethyl]-N-methyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6039700.png)
![2-mercapto-3-[2-(4-methoxyphenyl)ethyl]-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6039717.png)
![2-[5-(1H-indol-3-ylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B6039725.png)

![5-(4-methoxyphenyl)-2-(propylthio)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6039742.png)
![6-(4-ethylphenyl)-N-[1-(1,3-thiazol-2-yl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6039744.png)